molecular formula C11H18N4O2 B13347233 6-(4-isopropylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

6-(4-isopropylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13347233
M. Wt: 238.29 g/mol
InChI Key: SLNKGWJVNHOQBP-UHFFFAOYSA-N
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Description

6-(4-isopropylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-isopropylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with piperazine. One common method involves the use of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate as a starting material. This compound is reacted with piperazine in the presence of potassium carbonate in chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-isopropylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.

Scientific Research Applications

6-(4-isopropylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-isopropylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors. The exact pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-isopropylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

6-(4-propan-2-ylpiperazin-1-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H18N4O2/c1-8(2)14-3-5-15(6-4-14)9-7-10(16)13-11(17)12-9/h7-8H,3-6H2,1-2H3,(H2,12,13,16,17)

InChI Key

SLNKGWJVNHOQBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=O)NC(=O)N2

Origin of Product

United States

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